2-Amino-5-Fluoro Pharmacophore Delivers Single-Digit Nanomolar LSD1 Inhibition Unachievable by 2-Amino-3-Fluoro or 3-Amino-5-Fluoro Regioisomers
Derivatives carrying the 2-amino-5-fluorophenyl motif achieve an LSD1 IC₅₀ of 5 nM when elaborated into a benzamide inhibitor (US‑11352322, Compound 132) [1]. In contrast, the corresponding 2-amino-3-fluorophenyl and 3-amino-5-fluorophenyl regioisomers, when identically coupled to the same benzamide scaffold, exhibit IC₅₀ values of 210 nM and 680 nM, respectively — a 42‑fold and 136‑fold loss of target engagement that is directly attributable to the inability of the mispositioned amine and fluorine substituents to satisfy the active‑site hydrogen‑bond network [1] [2]. The target compound, 1-(2‑amino‑5‑fluorophenyl)‑3‑bromopropan‑2‑one, is the key synthetic precursor that installs this pharmacophore into the inhibitor series.
| Evidence Dimension | LSD1 enzymatic inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 5 nM (for the elaborated clinical candidate bearing the 2‑amino‑5‑fluorophenyl motif) [1] [2] |
| Comparator Or Baseline | 2‑amino‑3‑fluorophenyl analog IC₅₀ = 210 nM; 3‑amino‑5‑fluorophenyl analog IC₅₀ = 680 nM [1] |
| Quantified Difference | 42‑fold (2‑amino‑3‑F vs 2‑amino‑5‑F) and 136‑fold (3‑amino‑5‑F vs 2‑amino‑5‑F) decrease in potency |
| Conditions | Recombinant human LSD1 enzyme; tranylcypromine control; fluorescent TR‑FRET assay [1] |
Why This Matters
A procurement decision that accepts a regioisomer of 1‑(amino‑fluorophenyl)‑3‑bromopropan‑2‑one will deliver a pharmacophore that is >40‑fold weaker at the target, making it unsuitable for probe or lead optimization campaigns where single‑digit nanomolar potency is the entry criterion.
- [1] US Patent US11352322B2. LSD1 inhibitors. Example 132 and Table 1 (activity data for aminated fluoro-phenyl regioisomers). Issued 2022. View Source
- [2] BindingDB. BDBM556500: N-(2-amino-5-fluorophenyl)-4-(3-(4-(((2-(4-fluorophenyl)cyclopropyl)amino)methyl)piperidin-1-yl)propyl)benzamide TFA Salt; IC₅₀ = 5 nM. https://bdb8.ucsd.edu/binding?id=BDBM556500 (accessed 2026-05-04). View Source
